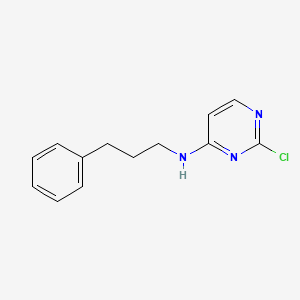

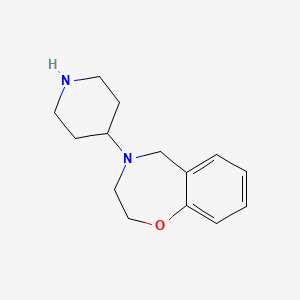

![molecular formula C14H14BClO3 B1465595 {4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid CAS No. 475652-18-7](/img/structure/B1465595.png)

{4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid

Übersicht

Beschreibung

“{4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid” is a chemical compound with a molecular weight of 276.53 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H14BClO3/c1-10-8-12(15(17)18)4-7-14(10)19-9-11-2-5-13(16)6-3-11/h2-8,17-18H,9H2,1H3 .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Organic Optoelectronics and OLED Devices

Boronic acid derivatives, such as BODIPY-based materials, have been explored for their potential in organic optoelectronics, particularly in organic light-emitting diodes (OLEDs). The structural design and synthesis of these materials are crucial for developing 'metal-free' infrared emitters and enhancing the performance of OLED devices. This application underscores the importance of boronic acids in the advancement of material science and technology for energy-efficient lighting and displays (Squeo & Pasini, 2020).

Drug Discovery

Boronic acids have seen a steady increase in incorporation into medicinal chemistry, with several boronic acid drugs approved by regulatory bodies like the FDA and Health Canada. Their desirable properties, such as enhancing drug potency or improving pharmacokinetic profiles, highlight their significance in drug discovery and development (Plescia & Moitessier, 2020).

Water Desalination

In seawater desalination, boron removal is a critical process to ensure the safety of drinking water. Reverse osmosis (RO) membranes play a significant role in this application, demonstrating the versatility of boron-related research in addressing environmental and public health challenges (Tu, Nghiem, & Chivas, 2010).

Biosensors

Ferroceneboronic acid and its derivatives are utilized in the development of electrochemical biosensors, offering a method for the selective detection of sugars, glycated hemoglobin (HbA1c), fluoride ions, and other analytes. This application demonstrates the intersection of boronic acid chemistry with biomedical engineering and diagnostics, offering potential for non-enzymatic glucose sensing and other health-related measurements (Wang, Takahashi, Du, & Anzai, 2014).

Fire Retardancy and Wood Preservation

The dual functionality of boron compounds, including boronic acids, is harnessed in fire retardant and wood preservative treatments. This area of research is particularly relevant for enhancing the safety and durability of wood used in construction and outdoor applications, addressing both fire risks and biodegradation (Marney & Russell, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

[4-[(4-chlorophenyl)methoxy]-3-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BClO3/c1-10-8-12(15(17)18)4-7-14(10)19-9-11-2-5-13(16)6-3-11/h2-8,17-18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVSUAJHCGSCBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

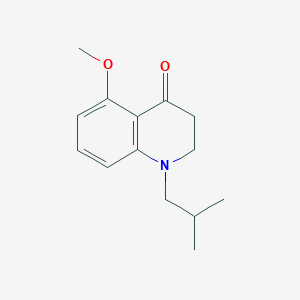

![{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1465512.png)

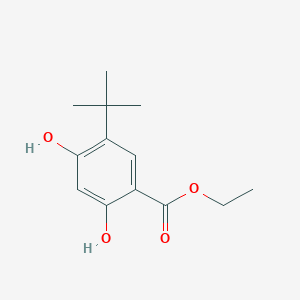

![1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1465513.png)

![N-{[4-(trifluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1465515.png)

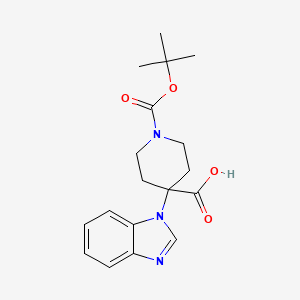

![1-{3-Amino-2-[(tert-butoxycarbonyl)amino]-3-oxopropyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1465518.png)

![3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione](/img/structure/B1465519.png)

![7-Methyl-7,11-diazaspiro[5.6]dodecane](/img/structure/B1465525.png)

![1-[1-(3-Fluoro-4-methylbenzyl)-5-(1-hydroxyethyl)-2-piperazinyl]-1-ethanol](/img/structure/B1465527.png)

![2-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol](/img/structure/B1465533.png)

![3,7-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1465535.png)